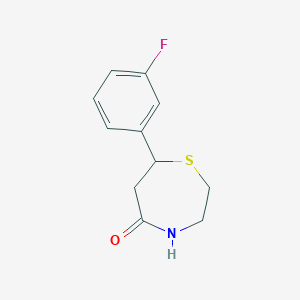
7-(3-Fluorophenyl)-1,4-thiazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-Fluorophenyl)-1,4-thiazepan-5-one is a heterocyclic compound that features a thiazepane ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Fluorophenyl)-1,4-thiazepan-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-fluorobenzylamine with a thioamide under acidic conditions to form the thiazepane ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
7-(3-Fluorophenyl)-1,4-thiazepan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazepane ring to a more saturated form.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
7-(3-Fluorophenyl)-1,4-thiazepan-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 7-(3-Fluorophenyl)-1,4-thiazepan-5-one involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The thiazepane ring structure contributes to its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound shares the fluorophenyl group but has a different core structure.
3-(Fluorophenyl)-6,7-dihydro-1,2-benzisoxazol-4(5H)-ones: These compounds also contain a fluorophenyl group and exhibit similar biological activities.
Uniqueness
7-(3-Fluorophenyl)-1,4-thiazepan-5-one is unique due to its thiazepane ring, which imparts distinct chemical and biological properties. Its combination of a fluorophenyl group with a thiazepane ring makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H12FNOS |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
7-(3-fluorophenyl)-1,4-thiazepan-5-one |
InChI |
InChI=1S/C11H12FNOS/c12-9-3-1-2-8(6-9)10-7-11(14)13-4-5-15-10/h1-3,6,10H,4-5,7H2,(H,13,14) |
InChI Key |
MNMHEYGFMZDNRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(CC(=O)N1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















